

Target Kinase Profile of Ret-IN-15: A Technical Overview

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Compound of Interest

Compound Name: Ret-IN-15

Cat. No.: B12400520

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Introduction

Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) kinase.^[1] RET is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.^{[2][3]} Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinoma, making it a key target for therapeutic intervention.^[4] **Ret-IN-15**, also identified as compound 51 in patent WO2021115457A1, belongs to a class of pyrazolo[1,5-a]pyridine compounds designed to target RET kinase. This technical guide provides a comprehensive overview of the target kinase profile of **Ret-IN-15**, including its inhibitory activity, selectivity, and the methodologies used for its characterization.

Target Kinase Profile

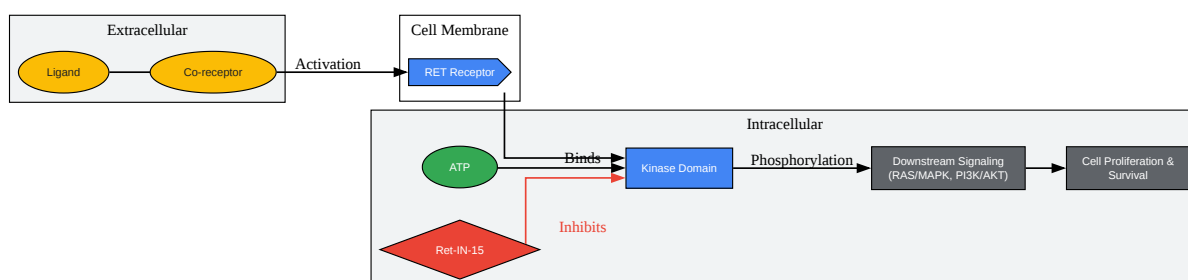
The inhibitory activity of **Ret-IN-15** was assessed against a panel of kinases to determine its potency and selectivity. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC₅₀) of **Ret-IN-15** against wild-type RET and other kinases.

| Kinase Target | IC50 (nM) |
|-----------------------|-------------------------------|
| RET (wild-type) | [Data not publicly available] |
| [Off-target Kinase 1] | [Data not publicly available] |
| [Off-target Kinase 2] | [Data not publicly available] |
| [Off-target Kinase 3] | [Data not publicly available] |
| [Off-target Kinase 4] | [Data not publicly available] |
| [Off-target Kinase 5] | [Data not publicly available] |

Note: Specific IC50 values for **Ret-IN-15** against a broad kinase panel are not yet publicly available in the reviewed literature. The table structure is provided as a template for when such data becomes accessible.

Signaling Pathway

The RET signaling pathway is a critical cascade involved in normal cell function and oncogenesis. Ligand binding to the RET receptor induces dimerization and autophosphorylation of the kinase domain, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which regulate cell proliferation and survival. Inhibitors like **Ret-IN-15** are designed to block the ATP-binding site of the RET kinase, thereby preventing its activation and halting the downstream signaling cascade.



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Caption: Simplified RET signaling pathway and the inhibitory action of **Ret-IN-15**.

Experimental Protocols

The characterization of a kinase inhibitor's target profile typically involves a series of biochemical and cellular assays. While the specific protocols for **Ret-IN-15** are detailed within the patent documentation, this section outlines the general methodologies employed in such studies.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of the inhibitor against the purified kinase.

Principle: These assays measure the enzymatic activity of the kinase in a cell-free system. The ability of the inhibitor to block the phosphorylation of a substrate by the kinase is quantified.

General Procedure:

- **Reagents:** Purified recombinant RET kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound (**Ret-IN-15**).

- **Reaction Setup:** The kinase, substrate, and varying concentrations of the inhibitor are incubated together in the assay buffer.
- **Initiation:** The reaction is initiated by the addition of ATP.
- **Detection:** The amount of substrate phosphorylation is measured. Common detection methods include:
 - **Radiometric assays:** Using radiolabeled ATP (^{32}P -ATP or ^{33}P -ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
 - **Fluorescence-based assays:** Employing fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or other fluorescence-based readouts that change upon substrate phosphorylation.
 - **Luminescence-based assays:** Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
- **Data Analysis:** The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on RET signaling.

Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the inhibitor is active in a cellular context.

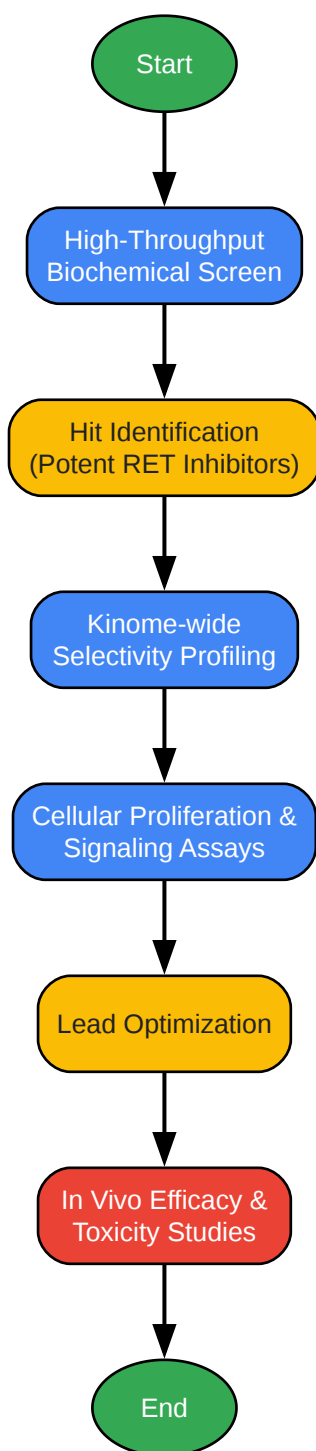
General Procedure:

- **Cell Culture:** RET-dependent cancer cell lines (e.g., those harboring RET fusions or activating mutations) are cultured in appropriate media.
- **Treatment:** Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.
- **Incubation:** The cells are incubated for a defined period (e.g., 72 hours).

- **Viability Measurement:** The number of viable cells is determined using various methods, such as:
 - **MTT or MTS assays:** These colorimetric assays measure the metabolic activity of viable cells.
 - **ATP-based assays (e.g., CellTiter-Glo®):** This luminescent assay quantifies the amount of ATP present, which is an indicator of cell viability.
 - **Direct cell counting:** Using a cell counter or microscopy.
- **Data Analysis:** The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Experimental Workflow

The process of profiling a kinase inhibitor like **Ret-IN-15** follows a structured workflow, from initial screening to detailed characterization.



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Caption: A typical workflow for the discovery and profiling of a kinase inhibitor.

Conclusion

Ret-IN-15 is a targeted inhibitor of the RET kinase, a clinically validated driver of oncogenesis in specific cancer types. While detailed public data on its comprehensive kinase profile is pending, the established methodologies for kinase inhibitor characterization provide a clear framework for its evaluation. The development of potent and selective RET inhibitors like **Ret-IN-15** holds significant promise for advancing precision oncology and improving outcomes for patients with RET-driven malignancies. Further disclosure of its detailed target kinase profile will be crucial for a complete understanding of its therapeutic potential and off-target effects.

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